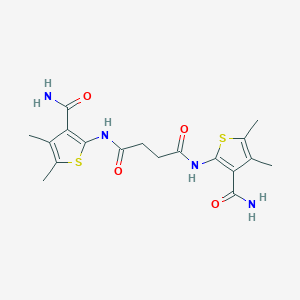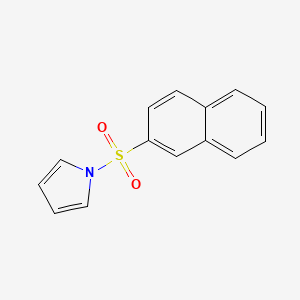
N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide is a complex organic compound with a unique structure that includes two thienyl groups attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide typically involves the reaction of 3-(aminocarbonyl)-4,5-dimethyl-2-thiophene with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N1,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-bis[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]succinamide
- N~1~,N~4~-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]succinamide
Uniqueness
N~1~,N~4~-bis[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]succinamide is unique due to its specific substitution pattern on the thienyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N4O4S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide |
InChI |
InChI=1S/C18H22N4O4S2/c1-7-9(3)27-17(13(7)15(19)25)21-11(23)5-6-12(24)22-18-14(16(20)26)8(2)10(4)28-18/h5-6H2,1-4H3,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24) |
InChI Key |
CPPZQHZWBDYRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
![4-propyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10976807.png)

methanone](/img/structure/B10976833.png)
![(2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10976856.png)
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)
![2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976862.png)

![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10976869.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B10976892.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976903.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10976910.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
